molecular formula C9H14O3 B14646827 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate CAS No. 53001-63-1

2-Hydroxyethyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14646827
CAS No.: 53001-63-1
M. Wt: 170.21 g/mol
InChI Key: ARPMKKVAENGWJD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is an organic compound with a molecular structure that includes a cyclohexene ring substituted with a hydroxyethyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of 3-cyclohexene-1-carboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylate group can form ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

53001-63-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-hydroxyethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-2,8,10H,3-7H2

InChI Key

ARPMKKVAENGWJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)OCCO

Origin of Product

United States

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